molecular formula C9H13NO B3275355 (2-Methoxy-3-methylphenyl)methanamine CAS No. 623570-52-5

(2-Methoxy-3-methylphenyl)methanamine

Cat. No.: B3275355
CAS No.: 623570-52-5
M. Wt: 151.21 g/mol
InChI Key: KUEZWFCAMNEDNK-UHFFFAOYSA-N
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Description

(2-Methoxy-3-methylphenyl)methanamine is an organic compound with the molecular formula C9H13NO It is a derivative of methanamine, where the phenyl ring is substituted with a methoxy group at the second position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Methoxy-3-methylphenyl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-3-methylbenzaldehyde with ammonia or an amine source under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Another approach involves the Grignard reaction, where 2-methoxy-3-methylbenzyl chloride reacts with magnesium in the presence of an ether solvent to form the corresponding Grignard reagent. This reagent is then treated with an amine source to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-3-methylphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO under mild conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Corresponding alcohols or hydrocarbons.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2-Methoxy-3-methylphenyl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxy-3-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents like PhI(OAc)2 and TEMPO. These reactions result in the formation of carbonyl compounds, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxy-3-methylphenyl)methanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and potential therapeutic uses.

Properties

IUPAC Name

(2-methoxy-3-methylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-4-3-5-8(6-10)9(7)11-2/h3-5H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEZWFCAMNEDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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